molecular formula C16H21N3OS2 B2559559 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1170157-24-0

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2559559
CAS No.: 1170157-24-0
M. Wt: 335.48
InChI Key: UJLMONQNULWHKD-UHFFFAOYSA-N
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Description

The compound 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea features a central urea core (-NH-C(=O)-NH-) substituted with two distinct moieties:

  • Amino arm: A 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group, combining a five-membered saturated amine (pyrrolidine) with a thiophen-3-yl substituent.
  • Aryl arm: A thiophen-2-ylmethyl group, introducing a second thiophene ring.

The dual thiophene substituents may enhance π-π stacking interactions in biological targets, while the pyrrolidine moiety could improve solubility and bioavailability.

Properties

IUPAC Name

1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c20-16(17-10-14-4-3-8-22-14)18-11-15(13-5-9-21-12-13)19-6-1-2-7-19/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLMONQNULWHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by the presence of pyrrolidine and thiophene moieties, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological investigations.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

  • A pyrrolidine ring
  • Two thiophene groups
  • A urea functional group

The molecular formula is C21H22N2OSC_{21}H_{22}N_2OS, and its molecular weight is approximately 350.48 g/mol. The structural formula can be represented as follows:

Structure C21H22N2O2S2\text{Structure }\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. The mechanism of action may involve:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that mediate cellular responses, influencing various physiological processes.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

CompoundCell LineIC50 (µM)
16fHepG26.19
16fMCF-75.10
37aMCF-73.20
44HT-290.31

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including caspase activation and cell cycle disruption .

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. For example, certain thiophene derivatives showed significant inhibition of lipid peroxidation, indicating their potential as antioxidants .

Case Studies

Recent studies have explored the synthesis and biological evaluation of pyrrolidine and thiophene-containing compounds. One notable study synthesized a series of such compounds and evaluated their anticancer activity against multiple cell lines, demonstrating that modifications to the thiophene ring significantly influenced their efficacy .

Another study focused on the antibacterial properties of related compounds, revealing activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity that may extend beyond anticancer effects .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. For example, studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival.

    Table 1: Summary of Anticancer Activity Studies
    Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
    MCF-712.5Apoptosis induction
    HeLa8.0Cell cycle arrest
    A54915.0Inhibition of EGFR
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and modulate the immune response. A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

    Case Study: Anti-inflammatory Mechanism
    • Model Used : Murine models
    • Observed Effect : Significant reduction in inflammatory markers.

Neuroprotective Properties

Preliminary studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Material Science Applications

Beyond biological applications, the unique structure of this compound allows for potential uses in material science, particularly in developing organic semiconductors and sensors due to the presence of thiophene units, which are known for their conductivity properties.

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural and functional differences between the target compound and related urea/thiourea derivatives:

Compound Name (Reference) Substituents Heterocycles Urea/Thiourea Notable Features
Target Compound 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl; thiophen-2-ylmethyl Thiophene (×2), Pyrrolidine Urea Dual thiophene groups; pyrrolidine enhances solubility
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-trifluoromethylphenyl; pyridinylmethylthiophenyl Pyridine, Thioether Urea Electron-withdrawing CF₃ group; pyridine enhances rigidity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonylphenyl; 4-methoxyphenyl Pyrrole, Methoxyphenyl Urea Aromatic acyl group; methoxy improves membrane permeability
1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea Naphthyl; thiophene-carbonyl Thiophene, Naphthalene Thiourea Thiourea backbone; naphthyl enhances hydrophobic interactions
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Cyanophenyl-piperazine ethoxy; thiophen-3-yl benzamide Thiophene, Piperazine, Benzamide Benzamide Piperazine introduces basicity; cyanophenyl modulates electronic properties

Key Comparative Insights

Heterocyclic Diversity: The target compound’s dual thiophene groups distinguish it from pyridine- or pyrrole-containing analogs (e.g., ). Pyrrolidine, a saturated amine, may confer greater solubility compared to rigid heterocycles like pyridine (7n) or pyrrole ().

Urea vs. Thiourea Backbones :

  • Thioureas (e.g., ) exhibit stronger hydrogen-bonding capacity due to the thiocarbonyl group but are more prone to metabolic oxidation than ureas. The target compound’s urea backbone balances stability and binding affinity.

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in 7n ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) improve solubility. The target compound’s thiophene and pyrrolidine substituents provide a balance of π-stacking and solubility.

Biological Activity :

  • While explicit data for the target compound is unavailable, structural analogs highlight trends:
  • Diaryl ureas (e.g., 7n) are often kinase inhibitors .
  • Thioureas (e.g., ) may target enzymes with cysteine residues.
  • Piperazine-containing benzamides (e.g., 3a ) are explored as receptor ligands.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this urea derivative?

Answer:
The compound is synthesized via nucleophilic addition of amines to isocyanates. For example, analogous urea derivatives are prepared by reacting substituted isocyanates with pyrrolidine- and thiophene-containing amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key steps include stoichiometric control of reactants and purification via column chromatography to isolate the urea product.

Basic: How is nuclear magnetic resonance (NMR) spectroscopy used to validate the structure of this compound?

Answer:
1H and 13C NMR are critical for confirming substituent positions. For example:

  • NH protons in urea moieties typically resonate at δ 9.5–10.5 ppm due to hydrogen bonding.
  • Thiophene protons appear in the aromatic region (δ 6.5–7.5 ppm), with splitting patterns reflecting substitution (e.g., 3-thiophenyl vs. 2-thiophenyl).
  • Pyrrolidine protons show distinct signals for methylene groups (δ 1.5–3.0 ppm). Reference data from structurally similar ureas, such as 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea, provide benchmarks .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency in multi-step syntheses (e.g., for thiophene or pyrrolidine moieties) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while reflux in toluene improves reaction kinetics .
  • Purification : Gradient elution in silica gel chromatography resolves byproducts, as demonstrated in the isolation of indoloazocine derivatives .

Advanced: What experimental strategies are recommended for evaluating this compound’s biological activity?

Answer:

  • Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability, with protocols standardized for urea derivatives in cancer cell lines .
  • Targeted receptor studies : Radioligand binding assays or fluorescence polarization can quantify interactions with receptors (e.g., opioid or kinase targets), leveraging structural analogs like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting IC50 values in cytotoxicity studies may arise from differences in cell line sensitivity .
  • Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted isocyanates) can skew results .

Advanced: What computational tools are suitable for studying this compound’s molecular interactions?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases), using crystallographic data from related ureas .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability trends .
  • Crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry and intermolecular interactions .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR)?

Answer:

  • Substituent variation : Replace thiophenyl groups with furan or phenyl rings to assess electronic effects on bioactivity .
  • Scaffold hybridization : Integrate pyrrolidine-urea motifs into larger heterocycles (e.g., indole or pyrimidine) to enhance target selectivity, as seen in hybrid anticancer agents .

Advanced: What analytical techniques resolve challenges in characterizing unstable intermediates?

Answer:

  • Low-temperature NMR : Capture transient species (e.g., isocyanate intermediates) at –40°C to prevent decomposition .
  • In situ IR spectroscopy : Monitor reaction progress by tracking carbonyl (N=C=O) stretches (~2270 cm⁻¹) in real time .

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